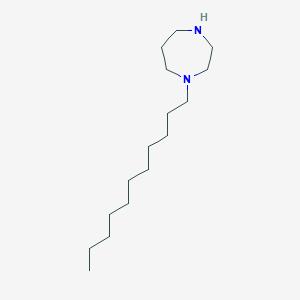

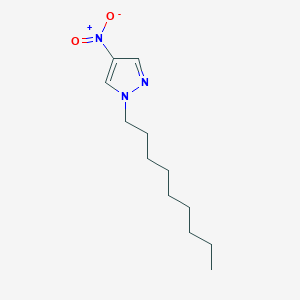

![molecular formula C10H14ClNO B6362462 2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240568-73-3](/img/structure/B6362462.png)

2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Compounds structurally related to 2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. Research has shown that Schiff bases derived from amino acids and phenols exhibit good corrosion inhibition properties on stainless steel surfaces. These compounds act as mixed-type inhibitors, controlling both anodic and cathodic reactions. Their adsorption on metal surfaces follows Langmuir's adsorption isotherm, suggesting a strong interaction between the inhibitor molecules and the metal surface. This property is crucial for the development of more effective and environmentally friendly corrosion inhibitors for industrial applications (Vikneshvaran & Velmathi, 2017).

Catalytic Applications

Copper(II) complexes with multidentate ligands that include structural motifs similar to 2-{[(Prop-2-en-1-yl)amino]methyl}phenol have been synthesized and characterized. These complexes show promising catalytic performances in the direct hydroxylation of benzene to phenol, a reaction of significant industrial importance. The catalytic activity correlates with the reduction potentials of the complexes, indicating a radical mechanism for the catalysis. Such studies pave the way for the development of efficient and selective catalysts for organic transformations (Wu et al., 2015).

Antimicrobial Activities

Diorganotin(IV) complexes derived from Schiff bases, including those related to 2-{[(Prop-2-en-1-yl)amino]methyl}phenol, have shown significant antimicrobial properties. These complexes exhibit enhanced activity against a variety of pathogens, including Candida albicans, Aspergillus niger, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. The enhancement of antimicrobial activity upon complexation with organotin(IV) suggests potential applications in the development of new antimicrobial agents (Asijaa, Malhotra, & Malhotra, 2012).

Mecanismo De Acción

Target of Action

It is known to be a derivative of phenylethylamine, which primarily targets the central nervous system and functions as a neuromodulator or neurotransmitter.

Mode of Action

Similar compounds have been used for chemical probe synthesis . These compounds contain a light-activated benzophenone, alkyne tag, and amine synthetic handle. When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .

Propiedades

IUPAC Name |

2-[(prop-2-enylamino)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-7-11-8-9-5-3-4-6-10(9)12;/h2-6,11-12H,1,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMHRHWDOWUYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CC=C1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)

![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)

![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)

![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)